

Application Notes and Protocols for XRD Analysis of Iron Tartrate Crystal Structure

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Compound of Interest

Compound Name: *Eisentartrat*

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These application notes provide a comprehensive guide to the characterization of the crystal structure of iron tartrate using X-ray Diffraction (XRD). Iron tartrate complexes, existing in both ferrous (Fe(II)) and ferric (Fe(III)) states, are significant in pharmaceutical and industrial applications. Understanding their crystal structure is crucial for quality control, stability assessment, and formulation development.

Introduction to Iron Tartrate and XRD Analysis

Iron tartrate is a metal-organic complex formed between iron ions and tartaric acid. It can exist in various forms, including different oxidation states of iron (Fe(II) and Fe(III)), hydration states, and potentially as various polymorphs.^[1] These variations can significantly impact the material's physicochemical properties, such as solubility and bioavailability.^[2]

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, enabling the determination of the crystal structure, phase identification, and assessment of crystallinity.

Crystal Structure Data of Iron Tartrate

The crystal structure of iron tartrate can vary depending on the oxidation state of the iron and the presence of other counter-ions or water molecules. The following tables summarize

crystallographic data for different forms of iron tartrate reported in the literature.

Table 1: Crystallographic Data for Iron(II) Tartrate

Parameter	Iron(II) Tartrate Nanoparticles[3]	Iron(II) Tartrate Hemipentahydrate[4]
Chemical Formula	FeC ₄ H ₄ O ₆	FeC ₄ H ₄ O ₆ ·2.5H ₂ O
Crystal System	Orthorhombic	Orthorhombic
Space Group	Not Specified	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.75	Not Specified
b (Å)	10.98	Not Specified
c (Å)	8.19	Not Specified
α, β, γ (°)	90, 90, 90	Not Specified

Table 2: Crystallographic Data for Iron(III) Tartrate Complex

Parameter	Iron(III) Complex with Sodium Tartrate
Chemical Formula	Fe(C ₄ H ₂ O ₆) ₂ ·Na ₅ ·14H ₂ O
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	10.909
b (Å)	10.222
c (Å)	6.998
α (°)	102.96
β (°)	100.64
γ (°)	111.10

Experimental Protocols

This section details the protocols for the preparation of iron tartrate crystals and their subsequent analysis by Powder X-ray Diffraction (PXRD).

Synthesis of Iron(II) Tartrate Crystals (Gel Method)

This protocol is adapted from the synthesis of pure iron tartrate crystals grown in a silica gel medium.^[5]

Materials:

- Sodium metasilicate solution (specific gravity 1.04)
- Tartaric acid solution (1 M)
- Iron(II) sulfate solution (1 M)
- Glass test tubes (25 mm diameter, 200 mm length)
- pH meter

Procedure:

- Prepare the silica gel by acidifying a solution of sodium metasilicate with 1 M tartaric acid, adjusting the pH to 4.5.
- Fill the test tubes with 20 mL of the gel solution and leave them undisturbed for gelation to occur (approximately 48 hours).
- After the gel has set, carefully pour 10 mL of 1 M iron(II) sulfate solution over the gel.
- Allow the test tubes to stand at ambient temperature. The iron(II) sulfate will diffuse into the gel and react with the tartaric acid.
- Spherulitic crystals of iron tartrate are expected to form within the gel over several days.^[5]
- Harvest the grown crystals, wash them with deionized water, and dry them at room temperature.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general procedure for collecting PXRD data for iron tartrate samples.

Instrumentation:

- Powder X-ray Diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Sample holder (low background holder is recommended for small sample amounts).[\[6\]](#)

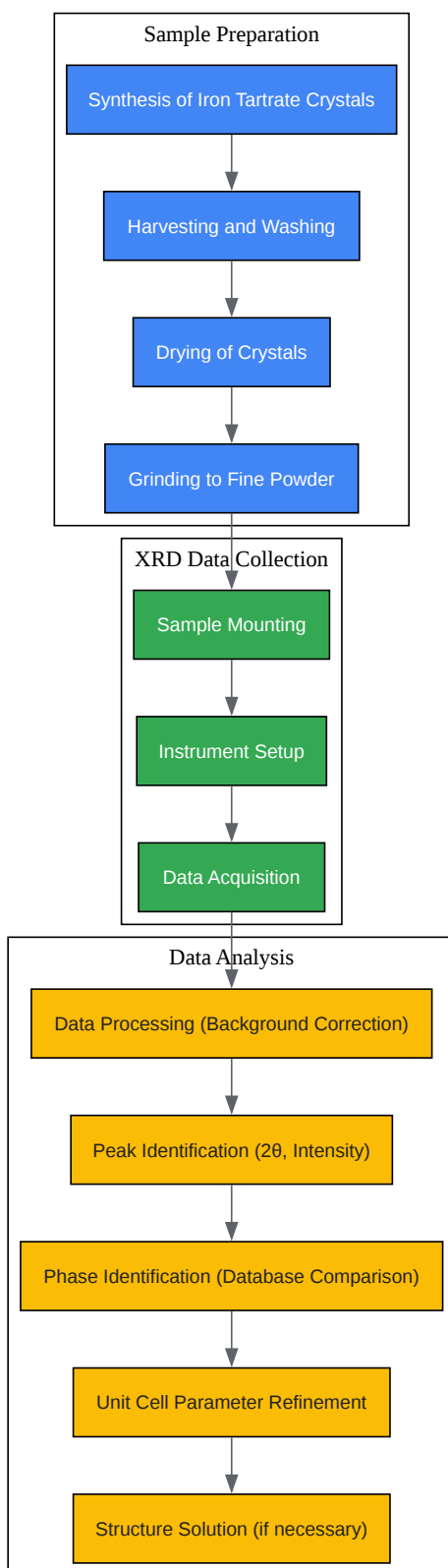
Procedure:

- Sample Preparation: Finely grind the dried iron tartrate crystals into a homogeneous powder using an agate mortar and pestle.
- Sample Mounting: Mount the powdered sample onto the sample holder. Ensure the sample surface is flat and level with the holder's surface to avoid peak position errors.[\[6\]](#)
- Instrument Setup:
 - Set the X-ray generator to 40 kV and 40 mA.[\[6\]](#)
 - Define the scanning range, for example, from 5° to 70° in 2 θ .[\[7\]](#)
 - Set the scan speed, for instance, 1° per minute.[\[7\]](#)
- Data Collection: Initiate the data collection scan.
- Data Analysis:
 - Process the raw data to remove background noise.
 - Identify the peak positions (2 θ) and their corresponding intensities.
 - Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., JCPDS-ICDD) to confirm the phase. The data for pure iron tartrate is well-correlated with JCPDS file No. 01-0539.[\[5\]](#)
 - Use indexing software to determine the unit cell parameters from the peak positions.

- If the crystal structure is unknown, more advanced techniques like structure solution from powder diffraction data may be necessary.

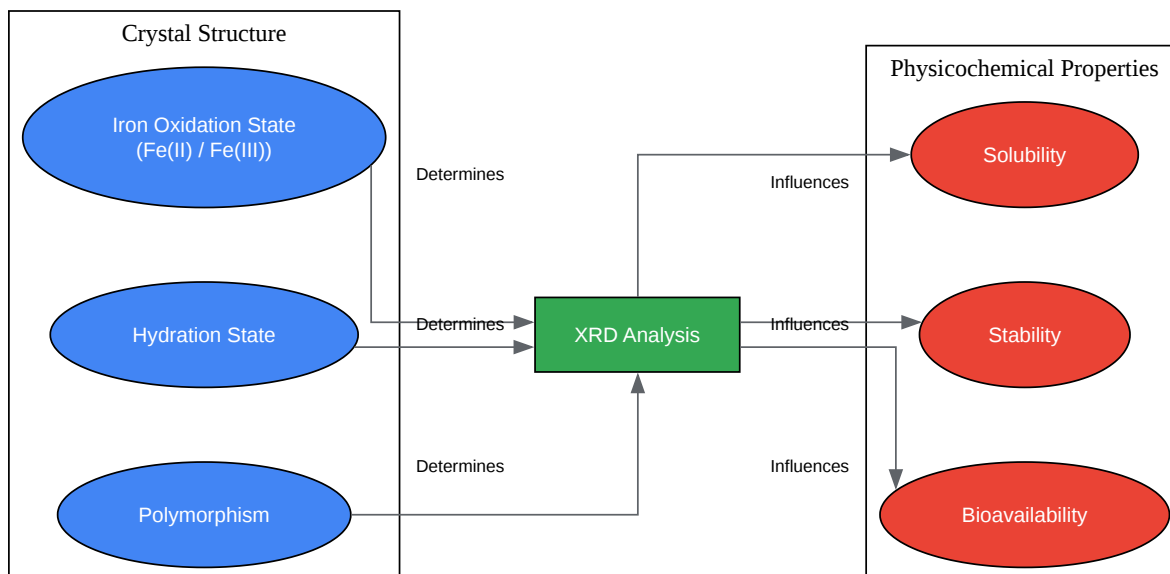
Visualizations

The following diagrams illustrate the experimental workflow for the XRD analysis of iron tartrate.



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Caption: Experimental workflow for XRD analysis of iron tartrate.



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Caption: Logical relationship between crystal structure and properties.

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